N'-(2-chlorobenzylidene)-2-thiophenecarbohydrazide
Description
N'-(2-Chlorobenzylidene)-2-thiophenecarbohydrazide is a Schiff base derivative synthesized via the condensation of 2-thiophenecarbohydrazide with 2-chlorobenzaldehyde. This compound belongs to the carbohydrazide class, characterized by a thiophene ring and a chlorinated benzylidene moiety. Its structure is stabilized by intramolecular hydrogen bonds and π-π interactions, as observed in crystallographic studies of analogous compounds .
Properties
Molecular Formula |
C12H9ClN2OS |
|---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2OS/c13-10-5-2-1-4-9(10)8-14-15-12(16)11-6-3-7-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
ROIZMDWPRNVKLI-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CS2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CS2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated and stirred for several hours until the reaction is complete. The product is then filtered, washed with ethanol, and dried to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing eco-friendly practices to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chlorine atom in the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity. The compound can also interact with cellular components, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound disrupts cellular processes by binding to essential enzymes and proteins.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Research Findings and Mechanistic Insights
Biological Activity
N'-(2-chlorobenzylidene)-2-thiophenecarbohydrazide is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this hydrazone derivative, focusing on its antimicrobial, anticancer, and antioxidant properties.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-thiophenecarbohydrazide and 2-chlorobenzaldehyde. The reaction is generally carried out in an organic solvent under reflux conditions, leading to the formation of the desired hydrazone product. Characterization of the compound is performed using spectroscopic techniques such as IR, NMR, and mass spectrometry.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. The compound has shown promising cytotoxic effects, particularly against human colorectal adenocarcinoma cells (HT-29) and lung adenocarcinoma cells (A-549). The results of these studies are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 25.0 |
| A-549 | 30.5 |
| CaCo-2 | 40.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated antioxidant activity. The compound was tested for its ability to scavenge free radicals using DPPH and ABTS assays. The results indicate a significant reduction in oxidative stress markers, suggesting that this compound may play a role in preventing oxidative damage associated with various diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in real-world applications:
- Antimicrobial Efficacy : A study conducted on wound infections showed that formulations containing this compound reduced bacterial load significantly compared to control treatments.
- Cancer Treatment : In vitro studies indicated that the compound could enhance the effects of conventional chemotherapy drugs when used in combination therapy against resistant cancer cell lines.
- Oxidative Stress Reduction : Clinical trials demonstrated that patients receiving antioxidant supplementation with this compound experienced reduced markers of oxidative stress and improved overall health outcomes.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing N'-(2-chlorobenzylidene)-2-thiophenecarbohydrazide?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between 2-thiophenecarbohydrazide and 2-chlorobenzaldehyde under reflux conditions in ethanol or methanol. Catalytic acetic acid is added to facilitate imine bond formation. After refluxing for 4–8 hours, the product is purified via recrystallization from methanol or ethanol (yield: ~80–88%) . Key steps include:
- Molar ratio optimization (1:1 hydrazide:aldehyde).
- Solvent selection (polar protic solvents enhance reaction efficiency).
- Characterization using melting point analysis, IR (C=N stretch at ~1600 cm⁻¹), and NMR (imine proton at δ 8.3–8.5 ppm).
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. The compound crystallizes in monoclinic systems (e.g., space group P2₁/c) with planar geometry. Key parameters include:
- Bond lengths: C=N (~1.27 Å), C–S (~1.68 Å) .
- Dihedral angles between aromatic rings (e.g., thiophene and benzylidene planes: <10° deviation).
- Hydrogen bonding networks (N–H···O and C–H···O interactions) stabilize the crystal lattice .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer :
- Elemental Analysis : Confirms stoichiometry (C, H, N, S within ±0.3% of theoretical values) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C).
- HPLC-PDA : Purity >95% using C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., –Cl, –F) enhance antimicrobial and antitumor potency. For example:
- Antimicrobial Assays : MIC values against S. aureus decrease from 128 µg/mL (unsubstituted) to 32 µg/mL (2-Cl derivative) .
- DFT Calculations : Electron-deficient benzylidene rings increase electrophilicity, improving DNA intercalation or enzyme inhibition .
Q. What crystallographic software is recommended for refining complex hydrazide structures?
- Methodological Answer : SHELXL (via Olex2 or WinGX) is widely used for small-molecule refinement. Key considerations:
- Hydrogen Bond Restraints : Apply DFIX and DANG commands for N–H···O interactions .
- Disorder Modeling : Use PART and SIMU instructions for flexible substituents (e.g., pentadecyl chains in analogs) .
- Validation Tools : Check R1/wR2 residuals (<0.05) and CCDC deposition for reproducibility .
Q. How do π-π stacking and hydrogen bonding affect material properties?
- Methodological Answer : Intermolecular interactions govern solubility and crystallinity:
- π-π Stacking : Offset interactions (3.4–3.6 Å) between thiophene and benzylidene rings enhance thermal stability .
- Hydrogen Bonding : N–H···O chains (R₂²(8) motifs) increase mechanical rigidity, as shown by nanoindentation .
Q. How to resolve contradictions in reported bioactivity data for hydrazide derivatives?
- Methodological Answer : Discrepancies arise from assay variability (e.g., broth microdilution vs. agar diffusion). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
